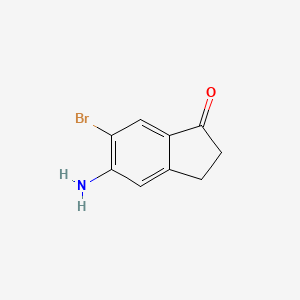

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Description

Contextualization within Indanone Chemistry

Indanones are a class of organic compounds that feature a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentanone (B42830) ring. beilstein-journals.org This core structure is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. beilstein-journals.org The versatility of the indanone skeleton allows for a wide range of chemical modifications, leading to a diverse array of derivatives with various pharmacological activities. beilstein-journals.org

The chemistry of indanones is extensive, with numerous synthetic methods developed for their preparation, including Friedel-Crafts reactions and the Nazarov cyclization. beilstein-journals.org These compounds and their derivatives have been investigated for a multitude of applications, underscoring the importance of the indanone framework in organic and medicinal chemistry. beilstein-journals.org

Significance as a Substituted Indenone Scaffold in Synthetic Pathways

The true value of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups—an aromatic amine, a bromine atom, and a ketone—provides several reaction sites for further chemical transformations. This trifunctionality allows for the regioselective introduction of various substituents and the construction of new ring systems.

A notable example of its synthetic utility is its use as a precursor in the synthesis of 6-bromo-5-nitro-2,3-dihydro-1H-inden-1-one . In this transformation, the amino group of this compound is converted to a nitro group. ekb.eg The reaction proceeds via a diazotization of the amino group using sodium nitrite (B80452) in the presence of an acid like tetrafluoroboric acid at 0°C. ekb.eg The resulting diazonium salt is then treated with a mixture of copper and sodium nitrite to introduce the nitro group, affording the desired product in a 47% yield. ekb.eg

This reaction highlights the potential of the amino group on the indenone scaffold to be transformed into other functionalities, thereby expanding the range of accessible derivatives. The bromo-substituent also offers a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. While specific examples for this exact molecule are not prevalent in the searched literature, the reactivity of similar bromo-indanones in such reactions is well-documented, suggesting a high potential for This compound to be used in the generation of a library of novel compounds with potential biological activities. researchgate.net

The presence of both an electron-donating amino group and an electron-withdrawing ketone on the aromatic ring system also influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions, further enhancing its utility as a synthetic intermediate. The ketone functionality itself can undergo a variety of reactions, including reductions, aldol (B89426) condensations, and the formation of heterocyclic rings. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOFLYKTUCBGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439277 | |

| Record name | 5-amino-6-bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158205-19-7 | |

| Record name | 5-amino-6-bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 5 Amino 6 Bromo 2,3 Dihydro 1h Inden 1 One

Reactivity of the Amino Group

The primary amino group attached to the aromatic ring is a potent nucleophilic center and a key site for derivatization. Its reactivity is fundamental to the synthesis of a wide range of analogs.

As a primary aromatic amine, the 5-amino group readily participates in nucleophilic reactions. Common derivatizations include acylation and alkylation, which can be used to introduce a variety of substituents or to serve as a protecting group strategy during multi-step syntheses. For instance, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is often employed to modulate the electronic properties of the molecule or to protect the amine from unwanted side reactions.

Table 1: Examples of Amino Group Derivatization

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide |

| N-Sulfonylation | Tosyl Chloride | N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)-4-methylbenzenesulfonamide |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netekb.eg This reaction is a cornerstone of imine chemistry and proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. ekb.eg The reaction of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one with various carbonyl compounds provides access to a diverse library of Schiff base derivatives, which are valuable intermediates in organic synthesis and can possess unique biological activities. researchgate.netekb.eg The formation of the imine functional group is often reversible and can be catalyzed by either acid or base. ekb.eg

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Reactant | Schiff Base Product Name |

|---|---|

| Benzaldehyde | 5-((Benzylidene)amino)-6-bromo-2,3-dihydro-1H-inden-1-one |

| Salicylaldehyde | 5-(((2-hydroxyphenyl)methylene)amino)-6-bromo-2,3-dihydro-1H-inden-1-one |

Reactivity of the Bromo Substituent

The bromo substituent at the 6-position is a key handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. An efficient palladium-catalyzed cross-coupling method has been described for other bromo-substituted N-heteroaromatics, highlighting the feasibility of such transformations. uzh.chnih.gov

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is particularly noteworthy. Reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base can generate a wide array of 6-aryl or 6-vinyl substituted indanone derivatives. researchgate.net

The Heck reaction provides another route for C-C bond formation by coupling the aryl bromide with an alkene. This reaction allows for the introduction of alkenyl substituents at the 6-position of the indanone core.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner Example | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-5-amino-2,3-dihydro-1H-inden-1-one |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Alkenyl-5-amino-2,3-dihydro-1H-inden-1-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-5-amino-2,3-dihydro-1H-inden-1-one |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring typically needs to be electron-deficient, often achieved by the presence of strong electron-withdrawing groups. In the case of this compound, the benzene (B151609) ring is substituted with an electron-donating amino group, which deactivates the ring toward SNAr. Therefore, direct substitution of the bromo group by common nucleophiles is generally challenging under standard conditions. While SNAr reactions have been reported for highly electron-deficient systems like 5-bromo-1,2,3-triazines, the electronic properties of this indanone make such a pathway less favorable. nih.gov

Reactivity of the Ketone Functionality

The ketone group at the 1-position is an electrophilic site that undergoes a variety of characteristic carbonyl reactions. These transformations are crucial for modifying the five-membered ring of the indanone system.

Key reactions include:

Reduction: The ketone can be readily reduced to a secondary alcohol, 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-ol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: The ketone can be converted into a primary or secondary amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride), yielding a diamino-indane derivative.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to produce tertiary alcohols, introducing a new carbon substituent at the C1 position.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an exocyclic double bond (a methylene (B1212753) group), forming a 5-amino-6-bromo-1-methylene-2,3-dihydro-1H-indene derivative.

Table 4: Representative Reactions of the Ketone Functionality

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |

| Reductive Amination | NH₃, NaBH₃CN | Primary Amine |

Enolization and Alpha-Substitution Reactions

The presence of a carbonyl group in the this compound scaffold allows for the formation of an enolate intermediate under basic conditions. This enolate is a key nucleophilic species that can undergo a range of alpha-substitution reactions. The regioselectivity of these reactions is directed to the C2 position, the only enolizable carbon in the indanone ring.

In a general sense, the treatment of a 1-indanone (B140024) with a suitable base, such as sodium ethoxide, generates the corresponding enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce a substituent at the alpha-position. For instance, a one-pot Heck-reduction–cyclization–alkylation methodology has been demonstrated for the synthesis of 2-substituted 1-indanones, where the indanone enolate is alkylated in the final step. nih.gov

Furthermore, alpha-halogenation of 1-indanones is a known transformation. For example, 6-methoxy-3-phenyl-1-indanone has been successfully brominated at the C2 position using bromine in diethyl ether. nih.gov This suggests that this compound could likely undergo a similar alpha-bromination or other halogenations, although the electronic effects of the amino and bromo substituents on the aromatic ring might influence the reaction conditions required.

The following table summarizes representative alpha-substitution reactions on analogous 1-indanone cores, providing a predictive basis for the reactivity of this compound.

| Starting Material Analogue | Reagents | Product Type | Reference |

| 1-Indanone anion | Alkyl halide | 2-Alkyl-1-indanone | nih.gov |

| 6-Methoxy-3-phenyl-1-indanone | Br2, Et2O | 2-Bromo-6-methoxy-3-phenyl-1-indanone | nih.gov |

This table presents data for analogous compounds to predict the reactivity of this compound.

Carbonyl Additions and Reductions

The carbonyl group of this compound is a primary site for nucleophilic attack, leading to a variety of addition and reduction products. These transformations are fundamental in modifying the indanone scaffold to access a diverse range of derivatives, including the corresponding indanols.

Reduction of the carbonyl group is a common transformation. Depending on the reducing agent and reaction conditions, this can be achieved with varying degrees of stereoselectivity. Common reducing agents for ketones include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), which would be expected to reduce the keto group of the title compound to a secondary alcohol. wikipedia.org Catalytic hydrogenation is another widely used method for carbonyl reduction. wikipedia.org For instance, the asymmetric transfer hydrogenation of 3-aryl-1-indanones to the corresponding 3-aryl-indanols has been accomplished using a chiral transition metal catalyst and a hydrogen source like a formic acid/triethylamine mixture. rsc.org

The following table illustrates typical carbonyl reduction reactions on related 1-indanone structures.

| Starting Material Analogue | Reagents | Product Type | Reference |

| 3-Aryl-1-indanone | (S,S)-RuCl(p-cymene)(TsDPEN), HCO2H/Et3N | (1R,3S)-3-Aryl-1-indanol | rsc.org |

| 1-Indanone | NaBH4 or LiAlH4 | 1-Indanol | wikipedia.org |

This table presents data for analogous compounds to predict the reactivity of this compound.

Stereochemical Aspects of Reactions Involving the Indanone Core

Reactions involving the indanone core of this compound, particularly carbonyl reductions and alpha-substitutions that generate a new stereocenter, can proceed with varying degrees of stereoselectivity. The stereochemical outcome is influenced by the nature of the reagents, the reaction conditions, and the existing stereochemistry of the substrate if a chiral center is already present.

The reduction of the prochiral ketone in this compound to the corresponding alcohol creates a new stereocenter at the C1 position. The stereoselectivity of this reduction can be controlled by using chiral reducing agents or catalysts. For example, asymmetric transfer hydrogenation of substituted 1-indanones using chiral ruthenium catalysts has been shown to produce enantioenriched 1-indanols with high stereoselectivity. rsc.org Similarly, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones and could likely be applied to the title compound. acs.org

When a stereocenter is already present in the molecule, as would be the case in a 2-substituted derivative of this compound, the reduction of the carbonyl group can lead to diastereomeric products. The relative stereochemistry of the newly formed hydroxyl group with respect to the existing substituent is influenced by steric and electronic factors. For instance, the reduction of 3-aryl-1-indanones with sodium borohydride or K-selectride has been used to prepare syn-3-aryl-1-indanols. rsc.org

The development of stereoselective methods is crucial for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

| Reaction Type | Chiral Reagent/Catalyst | Stereochemical Outcome | Reference |

| Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | Enantioenriched 1-indanols | rsc.org |

| CBS Reduction | Chiral Oxazaborolidine | Enantioenriched 1-indanols | acs.org |

This table presents data for analogous compounds to predict the reactivity of this compound.

Advanced Spectroscopic Characterization Techniques for 5 Amino 6 Bromo 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. bhu.ac.in

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of protons in a molecule. hw.ac.uk For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the aromatic, amino, and aliphatic protons. chemicalbook.com

Detailed analysis of a reported ¹H NMR spectrum for this compound shows the following characteristic signals:

A singlet at approximately 7.86 ppm, which can be attributed to the aromatic proton at position 7 (H-7). chemicalbook.com

Another singlet at around 6.74 ppm, corresponding to the aromatic proton at position 4 (H-4). chemicalbook.com

A broad singlet observed at 4.68 ppm is characteristic of the two protons of the primary amine group (-NH₂). chemicalbook.com The broadness of this signal is often due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

Two triplets are observed in the aliphatic region. The triplet at approximately 2.98 ppm (J = 6.0 Hz) corresponds to the two protons at position 2 (H-2) of the indanone ring. chemicalbook.com

The triplet at around 2.64 ppm (J = 6.0 Hz) is assigned to the two protons at position 3 (H-3). chemicalbook.com The coupling constant (J) of 6.0 Hz indicates the interaction between the adjacent, non-equivalent methylene (B1212753) groups at positions 2 and 3. chemicalbook.com

The integration of these signals confirms the relative number of protons in each environment, further validating the structure. libretexts.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.86 | Singlet (s) | N/A |

| H-4 | 6.74 | Singlet (s) | N/A |

| -NH₂ | 4.68 | Broad Singlet (br s) | N/A |

| H-2 | 2.98 | Triplet (t) | 6.0 |

| H-3 | 2.64 | Triplet (t) | 6.0 |

Data sourced from a spectrum recorded in CDCl₃ at 400 MHz. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and type of carbon environments (e.g., carbonyl, aromatic, aliphatic). libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

| C=O (C-1) | 190 - 210 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic Quaternary C | 130 - 155 |

| Aliphatic CH₂ (C-2, C-3) | 20 - 40 |

These are general predicted ranges based on typical values for similar functional groups. libretexts.orgoregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. researchgate.net For this compound, a cross-peak between the signals at 2.98 ppm and 2.64 ppm would confirm the coupling between the H-2 and H-3 protons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. researchgate.net This would allow for the definitive assignment of the carbon signals for C-2, C-3, C-4, and C-7 by correlating them with their attached, and previously assigned, protons.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials at a molecular level. nih.gov It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a compound can have distinct physical properties.

While there is no specific information found regarding polymorphs of this compound, ssNMR could be used to investigate this possibility. By analyzing the ¹³C and ¹⁵N ssNMR spectra, one could identify the presence of different crystalline forms, as the chemical shifts of the nuclei are highly sensitive to the local molecular environment in the solid state. nih.gov High-resolution ssNMR techniques, such as cross-polarization and magic-angle spinning, would be employed to obtain detailed structural information for each potential polymorphic form. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group (C=O) is expected in the range of 1670-1780 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually appear in the region of 1450-1600 cm⁻¹. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups will be seen in the 2850-2960 cm⁻¹ range. libretexts.org

C-N and C-Br Stretching: The stretching vibrations for the carbon-nitrogen and carbon-bromine bonds would be found in the fingerprint region of the spectrum (below 1400 cm⁻¹). libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Ketone (C=O) | C=O Stretch | 1670 - 1780 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 | Medium to Strong |

These are general expected ranges for the indicated functional groups. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. pressbooks.pub The molecular formula for this compound is C₉H₈BrNO, which corresponds to a molecular weight of approximately 226.07 g/mol . advancedbiochemicals.com

In a mass spectrum, the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

Analysis of the fragmentation pattern can provide further structural confirmation. The molecule might undergo characteristic cleavages, such as the loss of a bromine atom, a carbonyl group (CO), or fragments from the five-membered ring, which would help to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₉H₈BrNO. chemicalbook.com HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is particularly notable, as its two major isotopes (⁷⁹Br and ⁸¹Br) exist in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, providing a clear signature for a monobrominated compound.

While detailed fragmentation data for this specific molecule is not extensively published, general principles suggest that fragmentation would occur at the weakest bonds, likely involving the dihydroindenone ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic structure of a molecule by measuring the absorption of light in the 200–800 nm range. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. hnue.edu.vnlibretexts.org The specific wavelengths of absorption are characteristic of the types of electronic transitions available within the molecule.

The structure of this compound contains several key features, known as chromophores, that are responsible for its UV-Vis absorption:

An α,β-Unsaturated Ketone: The carbonyl group conjugated with the aromatic ring forms an extended π-system. This system is expected to give rise to an intense π → π* transition at a longer wavelength compared to a non-conjugated system. hnue.edu.vn

Aromatic Ring: The benzene ring itself has characteristic π → π* transitions. hnue.edu.vn

Amino Group (NH₂): The nitrogen atom of the amino group possesses a non-bonding pair of electrons (n-electrons).

Carbonyl Group (C=O): The oxygen atom of the carbonyl group also has n-electrons.

Based on this structure, two main types of electronic transitions are expected:

π → π Transitions:* These high-energy, high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the enone moiety. libretexts.orgtanta.edu.eg Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

n → π Transitions:* These transitions involve promoting a non-bonding electron from the oxygen of the carbonyl group or the nitrogen of the amino group to a π* antibonding orbital. uzh.ch These transitions are typically lower in energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions. uzh.ch

The amino and bromo substituents on the aromatic ring act as auxochromes, modifying the absorption characteristics of the primary chromophore. The electron-donating amino group can cause a red shift and an increase in absorption intensity, while the effect of the bromine atom is also expected to influence the spectral profile.

X-ray Crystallography for Precise Solid-State Structure and Stereochemical Determination

While the specific crystal structure for this compound is not publicly available, a detailed X-ray diffraction analysis has been performed on its positional isomer, 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one . nih.gov The findings for this isomer offer significant insight into the likely structural characteristics of the title compound.

The study revealed that the non-hydrogen atom framework of the 5-amino-4-bromo isomer is nearly planar. nih.gov The crystal system was identified as monoclinic. nih.gov This technique provides unequivocal proof of the connectivity and stereochemistry of the molecule in the solid state.

Crystal Data for the Isomer 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈BrNO |

| Molecular Weight | 226.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6362 (4) |

| b (Å) | 8.3655 (2) |

| c (Å) | 17.4913 (5) |

| β (°) | 113.128 (4) |

| Volume (ų) | 1700.37 (10) |

| Z | 8 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular forces. X-ray crystallography is unique in its ability to precisely measure the distances and angles of these interactions.

In the crystal structure of the related isomer, 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one, several key interactions were identified that stabilize the crystal lattice: nih.gov

Hydrogen Bonding: The molecules are interconnected by N-H···O and C-H···O hydrogen bonds, forming a three-dimensional network. nih.gov The amino group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

C-H···π Interactions: The crystal structure is further stabilized by C-H···π interactions. nih.gov

These types of intermolecular forces are also expected to be principal factors in the crystal packing of this compound, given its structural similarity to the analyzed isomer.

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. nih.gov While no specific Raman spectrum for this compound is documented, its application would be valuable.

Key vibrational modes that could be analyzed include:

Carbonyl (C=O) Stretch: This would likely produce a strong Raman band, and its exact frequency could provide insight into the electronic environment and participation in hydrogen bonding.

Aromatic Ring Vibrations: The breathing modes of the benzene ring would be observable and are sensitive to the nature and position of substituents. horiba.com

C-Br Stretch: The vibration of the carbon-bromine bond would appear in the lower frequency region of the spectrum, confirming the presence of the halogen.

N-H Vibrations: The stretching and bending modes of the amino group would also be present.

Because Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and is generally less susceptible to interference from water, it can be a powerful tool for studying such compounds in various environments. nih.gov

Computational Chemistry Investigations of 5 Amino 6 Bromo 2,3 Dihydro 1h Inden 1 One and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, orbital energies, and various spectroscopic parameters, offering a detailed picture of the molecule's behavior at the atomic level.

Optimization of Molecular Conformations and Isomers

The initial step in any DFT study involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one, this process involves exploring the potential energy surface to identify stable isomers and conformers. The fused ring system of the 2,3-dihydro-1H-inden-1-one core imparts a degree of rigidity to the molecule. However, the amino group introduces possibilities for different rotational conformers.

Theoretical calculations on related indanone systems have shown that the five-membered ring can adopt a nearly planar conformation. nih.govresearchgate.net The precise bond lengths and angles are influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the electron-donating amino group and the electron-withdrawing, sterically bulky bromine atom at adjacent positions are expected to cause minor distortions in the planarity of the benzene (B151609) ring and influence the bond lengths within the indenone scaffold. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to precisely quantify these structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-N | ~1.38 Å |

| Bond Length | C6-Br | ~1.90 Å |

| Bond Length | C1=O | ~1.22 Å |

| Bond Angle | C4-C5-C6 | ~120° |

| Dihedral Angle | H-N-C5-C4 | ~0° or ~180° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino group's lone pair of electrons. The LUMO, conversely, is likely to be distributed over the carbonyl group and the aromatic ring, which act as electron-accepting moieties. nih.govrsc.org The presence of the electron-donating amino group will raise the energy of the HOMO, while the electron-withdrawing bromine atom and carbonyl group will lower the energy of the LUMO. researchgate.net This combined effect is anticipated to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and possess interesting electronic properties. frontiersin.orgrsc.org Studies on similar bromo-amino substituted aromatic compounds have confirmed that such substitution patterns significantly modulate the FMO energies. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,3-dihydro-1H-inden-1-one | -6.5 | -1.2 | 5.3 |

| 5-Amino-2,3-dihydro-1H-inden-1-one | -5.8 | -1.1 | 4.7 |

| This compound | -6.0 | -1.5 | 4.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate experimental findings or to predict the spectra of unknown compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govrsc.org For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each nucleus. The amino group is expected to cause an upfield shift (lower ppm) for the adjacent aromatic protons, while the bromine and carbonyl groups would lead to downfield shifts (higher ppm).

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes, providing a theoretical vibrational spectrum. wisc.edunih.gov For the target molecule, characteristic vibrational frequencies would include the N-H stretching of the amino group, the C=O stretching of the ketone, and various C-H and C-C stretching and bending modes of the indenone framework.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.netnsf.gov The calculations predict the electronic transitions between molecular orbitals, corresponding to the absorption of light at specific wavelengths. For this compound, the presence of the conjugated system and the auxochromic amino and bromo groups are expected to result in absorption bands in the UV-A or even the visible region, a phenomenon observed in other conjugated aromatic systems. youtube.comscience-softcon.de

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as a solvent. For a molecule like this compound, MD simulations would be particularly useful in understanding the dynamics of the amino group's rotation and the subtle puckering of the five-membered ring in solution. These simulations can reveal the most populated conformations and the energy barriers between them, providing a more realistic representation of the molecule's behavior in a condensed phase. Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules, such as hydrogen bonding between the amino group and protic solvents, which can significantly impact the molecule's properties and reactivity.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these studies can identify the transition states that connect reactants to products, providing insights into the reaction kinetics and thermodynamics. For this compound, such studies could investigate various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or reactions involving the amino group. By calculating the activation energies for different pathways, researchers can predict the most likely reaction products under specific conditions. These theoretical investigations are crucial for understanding the reactivity of the molecule and for designing synthetic routes to new derivatives.

Prediction of Reactivity Descriptors and Sites

DFT calculations can provide a range of reactivity descriptors that help in predicting the most reactive sites within a molecule. These descriptors are derived from the electronic structure and include:

Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the electron density among the atoms, providing an indication of the local electron richness or deficiency. For this compound, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group are expected to have significant negative charges, making them likely sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atom attached to the bromine are likely to be more electropositive.

Fukui Functions: These descriptors identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the target molecule, the MEP would likely show a region of high negative potential around the carbonyl oxygen and the amino group.

By analyzing these reactivity descriptors, a detailed picture of the chemical reactivity of this compound can be constructed, guiding its application in various chemical transformations.

In silico Screening and Design of Related Indanone Scaffolds

The indanone core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation for numerous bioactive molecules, including the Alzheimer's disease drug Donepezil. nih.govrsc.org The strategic functionalization of the indanone ring system is a key area of research, with computational chemistry playing a pivotal role in the rational design and screening of new analogues. The compound this compound represents a specific template that can be computationally explored and modified to generate novel derivatives with potentially enhanced biological activities.

In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules that are likely to bind to a specific drug target, such as an enzyme or receptor. mdpi.com This approach accelerates the drug discovery process by prioritizing a smaller, more manageable number of candidates for chemical synthesis and experimental testing. For the indanone scaffold, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are extensively used. nih.govnih.gov

Molecular docking studies, for instance, predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.govnih.gov Research on various indanone derivatives has utilized docking to explore interactions with enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov By analyzing the binding modes of a lead compound like this compound, researchers can design new analogues with modified substituents to optimize these interactions. For example, introducing hydrogen bond donors or acceptors, or hydrophobic groups at specific positions can enhance binding affinity and selectivity.

Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are crucial for designing improved analogues. rsc.orgacs.org In the context of indanone scaffolds, SAR investigations have revealed critical insights. For example, a study on isoindolin-1-one (B1195906) derivatives, which are bioisosteres of the indanone ring, showed that the position of a bromo substituent dramatically influences activity. A 5-bromo substituted analogue showed good activity as a GABAA receptor positive allosteric modulator, while the 6-bromo substituted version was completely inactive, highlighting the sensitivity of the substitution pattern. acs.org

The design of new indanone scaffolds often involves bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties. acs.org Starting from a scaffold like this compound, in silico tools can model the effects of replacing the bromo or amino groups with other substituents to modulate properties like potency, selectivity, and pharmacokinetic profiles. Density Functional Theory (DFT) calculations can be employed to understand how these structural modifications affect the electronic properties of the molecule, such as its molecular electrostatic potential (MEP), which influences how it interacts with a biological target. mdpi.comniscpr.res.inmdpi.com

The following data tables illustrate findings from computational and SAR studies on related indanone and isoindolin-1-one scaffolds, providing a framework for how analogues of this compound could be designed and evaluated.

Table 1: Structure-Activity Relationship of Bromo-Substituted Isoindolin-1-one Analogues as GABAA Receptor Modulators acs.org

| Compound | Scaffold | Substitution Pattern | Activity (EC50, µM) at α1β2γ2 Receptor |

|---|---|---|---|

| 17 | 1H-indene-1,3(2H)-dione | 5-Bromo | Micromolar Activity |

| 22 | Isoindolin-1-one | 6-Bromo | Abolished Activity |

| 23 | Isoindolin-1-one | 5-Bromo | 0.96 |

| 24 | Isoindolin-1-one | 7-Bromo | Enhanced Maximal Effect |

EC50 (median effective concentration) represents the concentration of a drug that gives half-maximal response.

Table 2: In Silico Docking Results for Designed Indanone Derivatives Against Alzheimer's-Related Enzymes nih.gov

| Compound ID | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| D28 | MAO-A | -9.5 | Tyr407, Tyr444 |

| D29 | MAO-A | -9.2 | Tyr407, Phe208 |

| D30 | AChE | -11.8 | Trp86, Tyr337 |

| D31 | MAO-B | -10.1 | Ile199, Tyr326 |

| D32 | MAO-B | -9.9 | Ile199, Tyr426 |

| D37 | BChE | -10.5 | Trp82, Tyr332 |

Binding affinity is a measure of the strength of the interaction between a ligand and its target. More negative values indicate stronger predicted binding.

Through these computational strategies, the vast chemical space around the this compound scaffold can be efficiently explored. The process allows for the generation of focused libraries of new indanone analogues with a higher probability of possessing desired biological activities, thereby streamlining the path toward the development of novel therapeutic agents. researchgate.net

Applications of 5 Amino 6 Bromo 2,3 Dihydro 1h Inden 1 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one serves as a highly versatile intermediate owing to the presence of three distinct reactive sites: the aromatic amino group, the aryl bromide, and the ketone. This trifecta of functionality allows for a wide array of chemical transformations, enabling chemists to introduce molecular diversity in a controlled and sequential manner. The compound is recognized as a key intermediate in the synthesis of pharmaceuticals and other specialized chemicals. echemi.com

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which can then be followed by Sandmeyer-type reactions to introduce a range of other functional groups. The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ketone functionality can be manipulated through reactions such as reduction to an alcohol, reductive amination to introduce a new amino group, or condensation reactions to build larger structures. A patent for the synthesis of S-5-bromo-1-aminoindane highlights the importance of related bromo-indanone derivatives as crucial chiral medicinal intermediates. google.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Amino Group | Acylation | Amides |

| Diazotization/Sandmeyer | Aryl halides, nitriles, etc. | |

| Condensation | Imines, fused heterocycles | |

| Bromo Group | Suzuki-Miyaura Coupling | Biaryl compounds |

| Sonogashira Coupling | Aryl alkynes | |

| Buchwald-Hartwig Amination | Di-arylamines | |

| Ketone Group | Reduction | Indanol derivatives |

| Reductive Amination | Aminoindane derivatives | |

| Aldol (B89426) Condensation | α,β-Unsaturated ketones |

Building Block for the Construction of Diverse Chemical Libraries

The orthogonal reactivity of the functional groups on this compound makes it an ideal building block for the synthesis of diverse chemical libraries for high-throughput screening. The bromine atom and the amino group can be functionalized independently using different sets of reaction conditions. For example, the bromine can be subjected to a Suzuki-Miyaura coupling with a boronic acid, followed by acylation of the amino group with an acid chloride. This two-step sequence can be used to rapidly generate a library of compounds with variations at two positions of the indanone scaffold.

The ability to introduce a wide range of substituents at these positions allows for the systematic exploration of chemical space around the indanone core, which is a privileged scaffold in medicinal chemistry. The resulting libraries of compounds can be screened for biological activity against various targets, aiding in the discovery of new drug candidates.

Precursor in the Synthesis of Complex Polycyclic Systems and Heterocycles

The indanone framework itself is a precursor to a variety of fused ring systems. Annulation reactions involving 1-indanones are a powerful strategy for constructing complex carbo- and heterocyclic scaffolds. chemicalbook.com The presence of the amino group in this compound opens up additional pathways for the synthesis of fused nitrogen-containing heterocycles. For instance, condensation of the amino group with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of fused pyrimidine (B1678525) rings, a common motif in biologically active molecules. nih.govsciencescholar.us

Furthermore, the bromine atom can be utilized in intramolecular cross-coupling reactions to form new rings. For example, if a suitable coupling partner is introduced via the amino or ketone group, an intramolecular Heck or Suzuki reaction could be employed to construct a new carbocyclic or heterocyclic ring fused to the indanone system. The synthesis of fluorinated polyaromatic hydrocarbons has been demonstrated to proceed through 1-indanone (B140024) intermediates, showcasing the utility of this scaffold in building larger aromatic systems. advancedbiochemicals.com

Table 2: Examples of Fused Heterocyclic Systems Potentially Accessible from this compound

| Reagent/Reaction Type | Fused Heterocycle |

| β-ketoesters/dicarbonyls | Fused Pyrimidines |

| Formamides/Urea | Fused Pyrimidines |

| Intramolecular Buchwald-Hartwig | Fused Diazoles/Triazoles |

| Pictet-Spengler type reactions | Fused Tetrahydroisoquinolines |

Development of Novel Indanone-Containing Scaffolds with Tunable Functionality

The development of novel molecular scaffolds with tunable functionality is a central theme in modern drug discovery. This compound is an excellent starting point for creating such scaffolds. The differential reactivity of its functional groups allows for selective modification, providing precise control over the physicochemical properties of the resulting molecules.

For example, the bromine atom can be replaced with a wide variety of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling. The choice of the boronic acid allows for fine-tuning of properties such as size, lipophilicity, and hydrogen bonding capacity. The amino group can be acylated with a library of carboxylic acids to introduce another point of diversity. The ketone can be converted to other functional groups, further expanding the range of accessible structures. This ability to systematically modify the scaffold at multiple positions is crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. The indanone core itself is a key structural component of many bioactive natural products and synthetic molecules, underscoring the value of developing new derivatives based on this framework. nih.gov

Environmental and Sustainable Chemistry Considerations in the Synthesis and Application of Indanone Derivatives

Adherence to Green Chemistry Principles in Synthetic Route Design

The design of synthetic pathways for indanone derivatives is pivotal in establishing their environmental credentials. Green chemistry principles serve as a guide to create more benign and efficient processes.

A central concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comyoutube.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, generating no waste. primescholars.com

A documented synthesis of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one involves the hydrolysis of N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. chemicalbook.com In this deprotection step, the acetyl group is removed to yield the target amine.

The atom economy for this specific reaction is calculated as follows:

Atom Economy Calculation

While a chemical yield of 98% is reported for this synthesis, the atom economy is only 74.83%. chemicalbook.com This highlights that even high-yielding reactions can be inefficient in terms of atom utilization. primescholars.com The remaining 25.17% of the reactant mass becomes waste, primarily as acetic acid. Furthermore, this calculation does not account for the significant waste generated from reagents used in the process but not incorporated into the final product, such as the large quantities of hydrochloric acid and sodium hydroxide (B78521) used for hydrolysis and neutralization, which create saline wastewater. chemicalbook.com In contrast, reactions like Diels-Alder cycloadditions are noted for their high atom economy, as all atoms from the starting materials are typically present in the product. nih.gov

The selection of solvents and reaction conditions is critical to the safety and environmental impact of a synthesis. The reported synthesis of this compound utilizes 6 M aqueous hydrochloric acid at 100 °C, followed by neutralization with 10 M aqueous sodium hydroxide. chemicalbook.com These are highly corrosive, hazardous reagents requiring careful handling, and the reaction temperature is energy-intensive.

Research into the synthesis of other indanone derivatives has explored greener alternatives. nih.gov Environmentally benign approaches include using water as a solvent, employing microwave assistance, or using recyclable catalysts in ionic liquids. nih.govnih.gov For instance, a rhodium-catalyzed synthesis of 2,3-substituted indanones proceeds in very good yields using water as the sole solvent under mild conditions. organic-chemistry.org Metal-free methods, such as using the organocatalyst L-proline, also provide a more environmentally benign pathway to indanone scaffolds. rsc.org

Comparison of Solvents in Indanone Synthesis

Reducing energy consumption is a key goal of green chemistry. The synthesis of this compound requires heating at 100 °C for one hour, which consumes a considerable amount of energy. chemicalbook.com

Catalytic reactions are preferable to stoichiometric ones because they use small amounts of a substance to generate large amounts of product, reducing waste. The hydrolysis of N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a stoichiometric process requiring a large excess of acid. chemicalbook.com

In contrast, modern synthetic chemistry offers numerous catalytic routes to the indanone core structure. These include methods using catalysts based on rhodium, palladium, and nickel. organic-chemistry.orgbeilstein-journals.org A significant advancement is the development of reusable catalytic systems. For instance, a microwave-assisted Friedel–Crafts acylation for indanone synthesis uses a metal triflate catalyst in an ionic liquid that can be recovered and reused without a significant loss of activity. nih.gov Similarly, a Rh(III) catalyst used in an ionic liquid for synthesizing S-heterocycles maintained good activity after ten cycles. nih.gov The use of environmentally benign and readily available organocatalysts like L-proline further advances the green credentials of indanone synthesis. rsc.org

Catalytic Systems for Indanone Synthesis

Lifecycle Assessment of Synthetic Processes

A comprehensive evaluation of the environmental impact of a chemical process is achieved through a Life Cycle Assessment (LCA). plos.org This "cradle-to-gate" methodology quantifies the environmental footprint by assessing all inputs (raw materials, energy) and outputs (products, waste, emissions) throughout the production chain. plos.orgmdpi.com

While no specific LCA for the synthesis of this compound is currently available in the literature, the framework can be applied hypothetically to its known synthetic route. chemicalbook.com Such an analysis would quantify the impacts associated with:

Raw Material Extraction and Production: The synthesis of the starting material, N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, and the production of reagents like hydrochloric acid and sodium hydroxide.

Manufacturing Process: The energy consumed for heating the reaction to 100°C and for stirring, as well as the water used for the reaction and workup. chemicalbook.commdpi.com

Waste Treatment: The environmental cost of neutralizing and disposing of the acidic and basic waste streams, which contain significant amounts of sodium chloride and acetic acid. chemicalbook.com

Transparency and Reproducibility in Chemical Research

Transparency and reproducibility are cornerstones of scientific research and are essential for evaluating and implementing sustainable chemical practices. For the environmental impact of a synthesis to be properly assessed, detailed and accurate reporting of all experimental parameters is crucial. monash.edu

The scientific literature on the synthesis of this compound and its derivatives provides examples of this necessary transparency. chemicalbook.comnih.gov Published procedures often include precise details on reagent quantities, reaction times, temperatures, purification methods, and analytical data (e.g., NMR spectra) used to confirm the structure and purity of the compound. chemicalbook.comnih.gov This level of detail is what allows other researchers to reproduce the synthesis and, importantly, to perform theoretical analyses like atom economy calculations or to model a potential Life Cycle Assessment. mdpi.com Without transparent reporting of yields, solvents, reagents, and energy inputs, any claim of "greenness" is unsubstantiated.

Table of Mentioned Compounds

Considerations for Sustainable Sourcing of Raw Materials

The production of specialized pharmaceutical intermediates such as this compound is intrinsically linked to the sourcing of its fundamental chemical precursors. A shift towards sustainability in the pharmaceutical industry necessitates a critical evaluation of the entire supply chain, beginning with the origin of its raw materials. astrazeneca.com This involves moving away from a reliance on finite petrochemical feedstocks and embracing renewable sources, while simultaneously optimizing chemical pathways to align with the principles of green chemistry. mdpi.comnews-medical.net

The synthesis of the indanone core, the structural backbone of the target compound, traditionally relies on petrochemical-derived aromatic compounds like benzene (B151609) or toluene (B28343). nih.govkit.edu A common and well-established method for forming the 1-indanone (B140024) structure is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.govnih.gov Therefore, the primary raw materials can be deconstructed into an aromatic ring system and a three-carbon side chain, with subsequent modifications to introduce the amino and bromo functionalities. For instance, a documented synthesis of this compound starts from N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, highlighting the need for a pre-functionalized indanone precursor. chemicalbook.com

Sustainable sourcing strategies focus on replacing these fossil-fuel-based building blocks with alternatives derived from renewable biomass. repec.org This approach not only reduces the carbon footprint of the manufacturing process but can also introduce novel and efficient synthesis pathways.

Key areas for sustainable sourcing in indanone synthesis include:

Bio-based Aromatic Feedstocks: The chemical industry is actively researching methods to produce key aromatic platform chemicals from biomass instead of crude oil. nih.govrenewable-carbon.eu Lignocellulosic biomass, a non-food-based resource derived from wood and agricultural waste, is a promising source. kit.edu Lignin, a major component of this biomass, is a natural polymer rich in aromatic structures that can be broken down to yield valuable chemical precursors. renewable-carbon.eu Another significant pathway involves the conversion of sugars, derivable from cellulose (B213188) or hemicellulose, into platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). repec.orgresearchgate.net HMF can then undergo further chemical transformations, such as Diels-Alder reactions, to form specific aromatic compounds, providing a direct, bio-based route to the core benzene ring structure required for indanone synthesis. repec.orgrenewable-carbon.eu

Table 1: Comparison of Aromatic Feedstock Sources

| Feedstock Category | Conventional Source | Sustainable Alternative | Key Considerations |

|---|---|---|---|

| Primary Aromatic Ring | Benzene, Toluene (from crude oil) | Lignin, Bio-oils (from biomass pyrolysis), 5-HMF (from sugars) | Development of efficient depolymerization and conversion technologies; purification of complex mixtures. nih.govrenewable-carbon.eu |

| Acylating Agent/Side Chain | Propionyl chloride, Acrylic acid (petrochemical) | 3-Hydroxypropionic acid (from glycerol (B35011) fermentation), Succinic acid (bio-based) | Biocatalytic routes, conversion efficiency, integration with aromatic feedstock synthesis. |

| Halogen Source | Molecular Bromine (Br₂) | Bromide salts (e.g., NaBr, KBr) with green oxidants | Reducing use of hazardous elemental halogens; improving atom economy; recycling of bromide. |

| Nitrogen Source | Nitrating agents (e.g., HNO₃/H₂SO₄) followed by reduction | Catalytic amination using ammonia (B1221849) or other "green" nitrogen sources | Avoiding harsh and hazardous nitrating conditions; improving selectivity. |

Green Solvents and Catalysts: The principles of green chemistry extend beyond feedstocks to the reagents and conditions used in synthesis. instituteofsustainabilitystudies.comispe.org The pharmaceutical industry is increasingly adopting safer, bio-derived solvents like glycerol and ethyl lactate. mdpi.com Furthermore, the use of catalysis is paramount to sustainable synthesis. ispe.org This includes employing metal catalysts to enable reactions under milder conditions or using biocatalysts, such as enzymes, which operate in water with high selectivity. mdpi.compharmaceutical-technology.com For indanone synthesis specifically, methods are being developed that use metal-free, environmentally benign catalysts like L-proline or employ non-conventional energy sources like microwaves to drive reactions more efficiently, reducing waste and energy consumption. nih.govnih.govrsc.org

Supply Chain Transparency: A truly sustainable approach requires traceability throughout the supply chain. astrazeneca.com Pharmaceutical companies are beginning to implement frameworks to trace raw materials back to their origin, particularly for materials derived from agriculture or forestry. astrazeneca.com This ensures that feedstocks are sourced responsibly, without contributing to environmental degradation like deforestation. astrazeneca.com While the precursors for a specific compound like this compound may currently originate from chemical suppliers, the ultimate goal is to have visibility into the entire lifecycle, from the extraction or harvesting of the initial feedstock to the final product.

By focusing on renewable feedstocks, adopting greener catalytic processes, and ensuring supply chain transparency, the environmental impact of producing complex molecules like substituted indanones can be significantly mitigated, aligning pharmaceutical manufacturing with a more sustainable future.

Q & A

Q. What are the common synthetic routes for 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves sequential bromination and amination steps:

- Bromination : Electrophilic bromination of a pre-functionalized indenone scaffold using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄ or CHCl₃) at room temperature. Reaction monitoring via TLC ensures selective substitution at the 6-position .

- Amination : Introduction of the amino group at the 5-position via nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C) or direct nucleophilic substitution under basic conditions (e.g., NH₃ in ethanol) .

Key Considerations : Order of substituent introduction is critical; bromination before amination avoids side reactions due to the amino group’s electron-donating effects.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Nucleophilic Substitution : The bromine atom at the 6-position undergoes Suzuki coupling or SNAr reactions with aryl boronic acids or amines, respectively .

- Redox Reactions : The ketone group at the 1-position can be reduced to an alcohol (NaBH₄) or oxidized to a carboxylic acid (KMnO₄) for downstream functionalization .

- Amino Group Reactivity : Participates in Schiff base formation or acts a directing group in metal-catalyzed cross-couplings .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/amination be addressed?

- Directing Groups : Use of temporary protecting groups (e.g., acetyl for the amino group) during bromination to prevent undesired ring positions .

- Computational Guidance : Density Functional Theory (DFT) predicts electron density maps, identifying bromine’s preference for the 6-position due to steric and electronic factors .

- Catalytic Systems : Pd-mediated C-H activation enables selective amination post-bromination without protecting groups .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Reported Data : Some studies suggest inhibitory activity against kinase X (IC₅₀ = 2 μM), while others show no effect at 10 μM .

- Resolution Strategies :

Q. How do computational models predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina simulates binding to enzyme active sites (e.g., JAK2 kinase), highlighting hydrogen bonds between the amino group and Asp1024 .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, revealing conformational flexibility in the dihydroindenone ring .

Q. What analytical techniques resolve structural ambiguities in crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.